Benzeneethanimidamide, N-hydroxy-2-methoxy- Benzeneethanimidamide, N-hydroxy-2-methoxy-
Brand Name: Vulcanchem
CAS No.: 137499-39-9
VCID: VC21364326
InChI: InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
SMILES: COC1=CC=CC=C1CC(=NO)N
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

Benzeneethanimidamide, N-hydroxy-2-methoxy-

CAS No.: 137499-39-9

Cat. No.: VC21364326

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Benzeneethanimidamide, N-hydroxy-2-methoxy- - 137499-39-9

Specification

CAS No. 137499-39-9
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name N'-hydroxy-2-(2-methoxyphenyl)ethanimidamide
Standard InChI InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Standard InChI Key OEXWNUSXRCKEQM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=NO)N
Canonical SMILES COC1=CC=CC=C1CC(=NO)N

Introduction

Benzeneethanimidamide, N-hydroxy-2-methoxy-, is an organic compound that belongs to the class of ethanimidamides. These compounds are derivatives of ethanamine where the amine group is substituted. The specific structure of Benzeneethanimidamide, N-hydroxy-2-methoxy-, includes a hydroxy group attached to the nitrogen atom and a methoxy group attached to the benzene ring, contributing to its unique chemical properties and potential biological interactions.

Synthesis and Chemical Reactions

The synthesis of Benzeneethanimidamide, N-hydroxy-2-methoxy- typically involves the reaction of appropriate precursors such as methoxy-substituted benzaldehydes with hydroxylamine derivatives. The reaction conditions may include the presence of a base and organic solvents under reflux conditions.

Benzeneethanimidamide, N-hydroxy-2-methoxy-, can participate in various chemical reactions typical of hydroxylamines and imidamides, such as nucleophilic attacks on electrophilic centers. The hydroxy group can also engage in hydrogen bonding, influencing its solubility and reactivity.

Biological and Medicinal Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly as an intermediate in drug synthesis. The hydroxy and methoxy groups contribute to its ability to interact with biological molecules, which could lead to therapeutic effects.

Application AreaPotential Use
Medicinal ChemistryIntermediate in drug synthesis
Biological InteractionsInteraction with enzymes or proteins through covalent bonding

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator